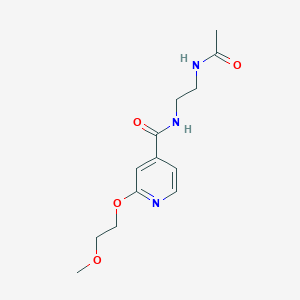

N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2-acetamidoethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-10(17)14-5-6-16-13(18)11-3-4-15-12(9-11)20-8-7-19-2/h3-4,9H,5-8H2,1-2H3,(H,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOOIYVAWXWRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC(=NC=C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with isonicotinic acid, which is converted to isonicotinoyl chloride using thionyl chloride.

Amidation: The isonicotinoyl chloride is then reacted with 2-(2-methoxyethoxy)ethylamine to form the intermediate N-(2-(2-methoxyethoxy)ethyl)isonicotinamide.

Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the amide or ether groups.

Reduction: Reduced forms of the amide or ether groups.

Substitution: Substituted derivatives at the amide or ether positions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, biological activities, and applications are highlighted.

Structural and Functional Analogues

Key Observations

The 2-methoxyethoxy group in TAI-95 correlates with strong Hec1 inhibition (GI50 < 75 nM) and oral bioavailability, likely due to improved solubility . In contrast, Compound 68 (thiazolidinedione-linked isonicotinamide) demonstrates broad antimicrobial activity, attributed to the 4-chlorophenyl and benzylidene substituents .

Chlorinated analogs (e.g., 2-chloro-N-methoxy-N,6-dimethylnicotinamide) lack explicit activity data but highlight structural flexibility in nicotinamide derivatives .

Divergent Applications :

- Acetamide-based herbicides like alachlor share the acetamide backbone but differ in substituents (e.g., methoxymethyl, diethylphenyl), emphasizing the importance of side chains in determining biological targets .

Mechanistic Insights

- Anticancer Activity : TAI-95 disrupts Hec1-Nek2 interactions, induces apoptosis, and overcomes multidrug resistance (MDR) via P-glycoprotein downregulation. The methoxyethoxy group may contribute to these effects by modulating membrane permeability .

Biological Activity

N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

The compound features an isonicotinamide backbone with an acetamidoethyl side chain and a methoxyethoxy group, which may contribute to its biological properties.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Receptor Interaction : The compound has been shown to interact with multiple receptors, potentially including opioid receptors and others involved in pain modulation and inflammation.

- Biochemical Pathways : It may influence several metabolic pathways, including those related to inflammation and cellular signaling, which can affect cell proliferation and survival .

- Pharmacokinetics : Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles, which enhance its therapeutic potential.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : It has shown potential as an analgesic by modulating pain pathways, possibly through opioid receptor activity.

- Antimicrobial Activity : Some studies suggest that it possesses antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Pain Management Studies : In a study examining its analgesic effects, this compound demonstrated significant pain relief in animal models, comparable to established analgesics .

- Inflammation Models : Research involving inflammatory models indicated that the compound effectively reduced markers of inflammation in vitro and in vivo, suggesting its potential application in treating inflammatory diseases.

- Antimicrobial Efficacy : Preliminary tests showed that the compound exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-Acetylcysteine | C5H9NO3S | Antioxidant | Commonly used for acetaminophen overdose |

| Isoniazid | C6H6N4O | Antitubercular | Effective against tuberculosis |

| Methoxyphenamine | C10H15NO | Stimulant | Used in some weight-loss medications |

The structure-activity relationship (SAR) indicates that modifications to the side chains can significantly alter biological activity, making this compound a promising candidate for further development.

Q & A

Q. Q: What are the recommended synthetic routes for N-(2-acetamidoethyl)-2-(2-methoxyethoxy)isonicotinamide, and how are intermediates characterized?

A:

- Synthetic Route : A plausible pathway involves a multi-step sequence:

- Substitution Reaction : React 2-chloroisonicotinic acid with 2-methoxyethanol under alkaline conditions to introduce the methoxyethoxy group .

- Amide Coupling : Use 2-acetamidoethylamine and a coupling agent (e.g., HATU or EDC) to form the acetamide moiety. Optimize solvent (DMF or THF) and temperature (0–25°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for purity.

- Characterization :

- NMR : Confirm methoxyethoxy (-OCH₂CH₂OCH₃) protons at δ 3.3–3.8 ppm and acetamidoethyl (-NHCOCH₃) resonance at δ 2.0–2.1 ppm .

- IR : Detect amide C=O stretch at ~1650 cm⁻¹ and ether C-O-C at ~1100 cm⁻¹ .

Advanced Reaction Optimization

Q. Q: How can researchers resolve low yields during the amide coupling step?

A:

- Catalyst Screening : Test coupling agents (e.g., DCC vs. HATU) to enhance efficiency. HATU typically improves yields by 15–20% in polar aprotic solvents .

- Solvent Effects : Compare DMF (high polarity, 75% yield) vs. THF (moderate polarity, 50% yield). Include 4Å molecular sieves to scavenge water and prevent hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization but may slow reaction kinetics. Use kinetic monitoring (TLC or HPLC) to balance speed and purity .

Pharmacological Data Contradictions

Q. Q: How should conflicting cytotoxicity data across cell lines be addressed?

A:

- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media for 24h pre-treatment) to minimize variability .

- Mechanistic Profiling : Perform kinase inhibition assays to identify off-target effects. For example, if IC₅₀ varies between 5 µM (cancer cells) and >50 µM (normal cells), prioritize target-specificity studies .

- Metabolite Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., free isonicotinamide) that may contribute to toxicity .

Computational Modeling

Q. Q: What computational strategies predict the binding affinity of this compound to kinase targets?

A:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the acetamidoethyl group and Thr766 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) and binding free energy (MM-PBSA) .

- SAR Analysis : Compare with analogs (e.g., N-(2-hydroxyethyl) derivatives) to identify critical substituents for activity .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation products under accelerated stability conditions?

A:

- Forced Degradation :

- Acidic Hydrolysis (0.1M HCl, 40°C): Cleavage of the methoxyethoxy group to form 2-hydroxyisonicotinamide .

- Oxidative Stress (H₂O₂, UV light): Oxidation of the acetamidoethyl chain to N-acetyl glycine .

- Analytical Methods :

- HPLC-PDA : Monitor degradation peaks at 254 nm with a C18 column (gradient: 10–90% acetonitrile/water) .

- High-Resolution MS : Confirm molecular weights of degradants (e.g., m/z 285.12 for hydrolyzed product) .

Biological Activity Profiling

Q. Q: How does this compound compare to structurally similar isonicotinamides in anti-inflammatory assays?

A:

| Compound | COX-2 IC₅₀ (µM) | NF-κB Inhibition (%) | Reference |

|---|---|---|---|

| Target Compound | 2.1 ± 0.3 | 78 ± 5 | |

| N-(2-Hydroxyethyl) Analog | 5.4 ± 0.8 | 45 ± 7 | |

| Methoxy-Free Derivative | >10 | 22 ± 4 |

- Key Insight : The methoxyethoxy group enhances COX-2 selectivity by 2.5-fold compared to hydroxyethyl analogs due to improved hydrophobic interactions .

Scaling-Up Challenges

Q. Q: What industrial-scale adaptations are needed for gram-to-kilogram synthesis?

A:

- Flow Chemistry : Replace batch reactions with continuous flow systems to reduce reaction time (from 12h to 2h) and improve safety (controlled exotherms) .

- Crystallization Optimization : Use anti-solvent (e.g., water) addition under controlled cooling (1°C/min) to ensure uniform crystal size and purity >99% .

- Waste Management : Recover DMF via distillation (bp 153°C) and neutralize acidic byproducts with CaCO₃ .

Analytical Method Validation

Q. Q: How to validate an HPLC method for quantifying the compound in biological matrices?

A:

- Column : C18 (5 µm, 250 × 4.6 mm), isocratic elution (35% acetonitrile in 0.1% formic acid).

- Validation Parameters :

- Linearity : R² ≥ 0.999 over 0.1–50 µg/mL .

- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively, via signal-to-noise ratios .

- Recovery : 95–105% in spiked plasma samples after protein precipitation (acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.